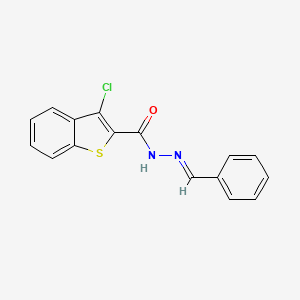

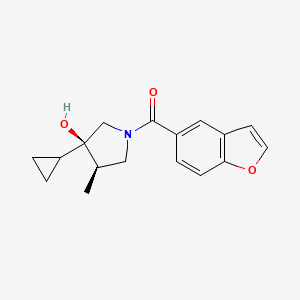

methyl 1-benzoyl-4-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of methyl 1-benzoyl-4-piperidinecarboxylate involves complex chemical processes. Sugimoto et al. (1990) describe the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity. These derivatives are synthesized by substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups, significantly enhancing their activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis reveals important insights into the compound's configuration and conformation. Kuleshova and Khrustalev (2000) examined the crystal structures of related compounds, highlighting the significance of intermolecular hydrogen bonds and molecular conformation in their crystal packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions of methyl 1-benzoyl-4-piperidinecarboxylate derivatives are diverse and complex. The study by Sugimoto et al. (1992) on structure-activity relationships of acetylcholinesterase inhibitors provides insights into the chemical reactions and properties of these derivatives, highlighting their potent inhibitory effects and selectivity (Sugimoto et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their behavior and potential applications. The research by Kuleshova and Khrustalev (2000) on hydroxy derivatives of hydropyridine, which are model compounds, sheds light on their physical properties, especially in terms of their conformational flexibility and hydrogen bonding (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are key to understanding the applications of methyl 1-benzoyl-4-piperidinecarboxylate derivatives. Research by Janani et al. (2020) on 1-Benzyl-4-(N-Boc-amino)piperidine explores these aspects, including spectroscopic investigations and molecular electrostatic potential analyses (Janani et al., 2020).

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

Research has highlighted the synthesis and evaluation of derivatives of methyl 1-benzoyl-4-piperidinecarboxylate for anti-acetylcholinesterase (anti-AChE) activity. These compounds are part of a broader study aimed at finding potent inhibitors of AChE, an enzyme involved in breaking down the neurotransmitter acetylcholine. Enhanced activity was observed with the introduction of specific groups, demonstrating the potential of these derivatives in modulating acetylcholine levels in the brain, which is of interest for conditions like Alzheimer's disease (Sugimoto et al., 1992); (Sugimoto et al., 1990).

Structural Analyses and Syntheses

Significant work has been done on the structural analysis and synthesis of compounds related to methyl 1-benzoyl-4-piperidinecarboxylate, aiming to understand their structure-activity relationships and to develop new synthetic methodologies. For example, studies on the synthesis and crystal structure of related compounds provide insights into the molecular configurations that may influence biological activity and offer novel approaches to the synthesis of piperidine-based derivatives with potential pharmacological applications (Gholivand et al., 2005).

Novel Class of Reuptake Inhibitors

Investigations into 2-(benzoyl)piperidines, analogues of methyl 1-benzoyl-4-piperidinecarboxylate, have indicated that these compounds act as novel and selective reuptake inhibitors of the human dopamine transporter (hDAT). This research suggests a new class of compounds that could be significant in the development of therapies for disorders related to dopamine dysregulation, such as ADHD and certain forms of depression (Jones et al., 2023).

Na+/H+ Antiporter Inhibitors

Another research avenue has involved the exploration of benzoylguanidines as Na+/H+ exchanger inhibitors. These studies aim to develop adjunctive therapies for acute myocardial infarction by preserving cellular integrity and functional performance through the inhibition of the Na+/H+ exchanger, demonstrating the potential for compounds derived from methyl 1-benzoyl-4-piperidinecarboxylate in cardiovascular disease treatment (Baumgarth et al., 1997).

Propiedades

IUPAC Name |

methyl 1-benzoylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLOAYCUUZVBRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzoyl-4-piperidinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)

![4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5571136.png)

![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)

![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)